molecular formula C16H15Cl2NO2 B3921342 2-(2,4-dichloro-6-methylphenoxy)-N-(4-methylphenyl)acetamide

2-(2,4-dichloro-6-methylphenoxy)-N-(4-methylphenyl)acetamide

Cat. No. B3921342
M. Wt: 324.2 g/mol
InChI Key: WFYUWIUWVRNEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichloro-6-methylphenoxy)-N-(4-methylphenyl)acetamide, commonly known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world. Dicamba is a selective herbicide, which means that it only targets certain types of plants while leaving others unharmed. This makes it an effective tool for farmers who need to control weeds in their fields without damaging their crops.

Mechanism of Action

Dicamba works by disrupting the growth and development of plants. It does this by mimicking the natural plant hormone auxin, which is responsible for regulating plant growth. When dicamba is applied to a plant, it disrupts the normal auxin signaling pathway, which causes the plant to grow abnormally and eventually die.
Biochemical and Physiological Effects:
Dicamba has been shown to have a number of biochemical and physiological effects on plants. It can cause changes in gene expression, alter the structure and function of proteins, and disrupt the normal functioning of plant cells. These effects can lead to stunted growth, abnormal development, and eventually death.

Advantages and Limitations for Lab Experiments

Dicamba is a commonly used herbicide in laboratory experiments because of its effectiveness and selectivity. It is also relatively easy to obtain and use. However, there are some limitations to its use in the lab. Dicamba can be toxic to some types of plants, which can limit its usefulness in certain experiments. It also requires careful handling and disposal to avoid environmental contamination.

Future Directions

There are a number of future directions for research on dicamba. One area of focus is the development of new herbicides that are more effective and have fewer environmental impacts. There is also interest in studying the long-term effects of dicamba on the environment and on non-target species. Additionally, research is needed to better understand the mechanisms of dicamba resistance in weeds and to develop strategies for controlling resistant populations.

Scientific Research Applications

Dicamba has been extensively studied for its herbicidal properties and its effects on plants. It is commonly used in research to study the mechanisms of plant growth and development, as well as the effects of herbicides on the environment. Dicamba has also been used in studies to develop new herbicides and to improve the effectiveness of existing ones.

properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-10-3-5-13(6-4-10)19-15(20)9-21-16-11(2)7-12(17)8-14(16)18/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYUWIUWVRNEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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